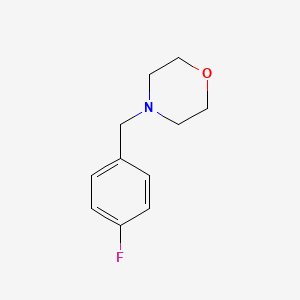

4-(4-Fluorobenzyl)morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

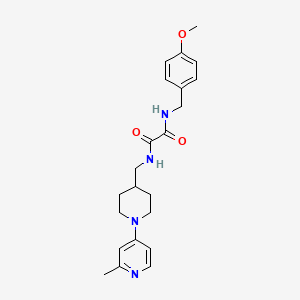

4-(4-Fluorobenzyl)morpholine is a chemical compound with the molecular formula C11H14FNO and a molecular weight of 195.24 . It is often stored at temperatures between 2-8°C .

Synthesis Analysis

Morpholine is a frequently used heterocycle in medicinal chemistry and a privileged structural component of bioactive molecules . The synthesis of morpholines is a subject of much study due to their biological and pharmacological importance . The morpholine ring is a versatile and readily accessible synthetic building block, it is easily introduced as an amine reagent or can be built according to a variety of available synthetic methodologies .

Molecular Structure Analysis

The molecular structure of 4-(4-Fluorobenzyl)morpholine can be represented by the InChI code 1S/C11H14FNO/c12-11-3-1-10(2-4-11)9-13-5-7-14-8-6-13/h1-4H,5-9H2 . The ChemSpider ID for this compound is 685222 .

Chemical Reactions Analysis

The (4-fluorobenzyl)piperidine moiety of compound 2d is projected in a cavity forming π-π interaction with the crucial residue of His263, cation-π interaction with His244 and Van der Waals interaction with Val283 .

Physical And Chemical Properties Analysis

4-(4-Fluorobenzyl)morpholine has a molecular weight of 195.24 and is typically stored at temperatures between 2-8°C .

Applications De Recherche Scientifique

Asymmetric Synthesis in Pharmaceutical Intermediates

4-(4-Fluorobenzyl)morpholine has been utilized in the asymmetric synthesis of pharmaceutical intermediates. A study by Kato et al. (1994) describes an efficient asymmetric synthesis of enantiomers of 2-aminomethyl-4-(4-fluorobenzyl)morpholine, which is an intermediate of mosapride, a potential gastroprokinetic agent. The synthesis involved a series of reactions, yielding a product with high enantiomeric excess, demonstrating its utility in producing specific drug enantiomers (Kato, Morie, Harada, & Matsumoto, 1994).

Synthesis and Structural Analysis of Derivatives

In another research, Banu et al. (2013) detailed the synthesis of a derivative of 4-(4-Fluorobenzyl)morpholine and its spectroscopic and crystal structure analysis. This study highlights the compound's relevance in creating and analyzing novel chemical structures, which can have various applications in materials science and pharmaceuticals (Banu, Vasundhara, Lamani, Khazi, & Begum, 2013).

Role in Developing Antifungal Agents

Qu et al. (2015) conducted a study on synthesizing benzimidazol-2-ylcyanoketone oxime ethers containing a morpholine moiety, which included 4-(4-Fluorobenzyl)morpholine. This research is significant as it demonstrated the antifungal properties of the synthesized compounds, indicating the potential of 4-(4-Fluorobenzyl)morpholine in developing new antifungal agents (Qu, Li, Xing, & Jiang, 2015).

Applications in DNA Interactions and Biological Activities

Okumuş et al. (2011) explored the synthesis of mono and bis (4-fluorobenzyl) spirocyclophosphazenes involving 4-(4-Fluorobenzyl)morpholine. They investigated the structural characteristics, biological activities, and DNA interactions of these compounds. This study is particularly important for understanding the compound's role in biological systems and its potential applications in molecular biology and pharmacology (Okumuş, Kılıç, Hökelek, Dal, Açık, Öner, & Koç, 2011).

Role in Gastrokinetic Agents

Kato et al. (1991) described the synthesis and structure-activity relationships of compounds, including 4-(4-Fluorobenzyl)morpholine, as gastrokinetic agents. These findings have implications in the field of gastroenterology, especially in the development of treatments for gastrointestinal motility disorders (Kato, Morie, Kon, Yoshida, Karasawa, & Matsumoto, 1991).

Mécanisme D'action

Safety and Hazards

The safety information for 4-(4-Fluorobenzyl)morpholine includes the following hazard statements: H315, H319, H335 . These indicate that the compound causes skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261, P305, P351, P338 , which suggest avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .

Orientations Futures

Morpholine is a frequently used heterocycle in medicinal chemistry and a privileged structural component of bioactive molecules . This suggests that future research could focus on further exploring the medicinal chemistry and pharmacological activity of morpholine derivatives on various therapeutically related molecular targets .

Propriétés

IUPAC Name |

4-[(4-fluorophenyl)methyl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c12-11-3-1-10(2-4-11)9-13-5-7-14-8-6-13/h1-4H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALDOZKXIKPFFOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Fluorobenzyl)morpholine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2552255.png)

![4-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2552265.png)

![1'-[3-(3-Bromo-4-methoxyphenyl)propanoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2552268.png)

![1-Prop-2-enoyl-N-[1-(3-sulfamoylphenyl)propyl]piperidine-4-carboxamide](/img/structure/B2552271.png)

![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2552272.png)

![3-(4-methyl-1,2,4-triazol-3-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine](/img/structure/B2552274.png)

![3-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2552275.png)